3-Amino-1-(2,3-dimethoxyphenyl)propan-1-ol

Metabolic Stability Amine Oxidase Susceptibility Regioisomer Differentiation

3-Amino-1-(2,3-dimethoxyphenyl)propan-1-ol (CAS 1447966-06-4) is a racemic γ-amino alcohol (1,3-amino alcohol) belonging to the 3-amino-1-arylpropan-1-ol structural class, with molecular formula C₁₁H₁₇NO₃ and molecular weight 211.26 g·mol⁻¹. It features a 2,3-dimethoxyphenyl ring attached to a propane backbone bearing a secondary alcohol at C-1 and a primary amine at C-3.

Molecular Formula C11H17NO3
Molecular Weight 211.26 g/mol
CAS No. 1447966-06-4
Cat. No. B1455752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-1-(2,3-dimethoxyphenyl)propan-1-ol
CAS1447966-06-4
Molecular FormulaC11H17NO3
Molecular Weight211.26 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1OC)C(CCN)O
InChIInChI=1S/C11H17NO3/c1-14-10-5-3-4-8(11(10)15-2)9(13)6-7-12/h3-5,9,13H,6-7,12H2,1-2H3
InChIKeyHQVZLTSDFAQWHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-1-(2,3-dimethoxyphenyl)propan-1-ol (CAS 1447966-06-4): Structural Identity and Procurement Baseline


3-Amino-1-(2,3-dimethoxyphenyl)propan-1-ol (CAS 1447966-06-4) is a racemic γ-amino alcohol (1,3-amino alcohol) belonging to the 3-amino-1-arylpropan-1-ol structural class, with molecular formula C₁₁H₁₇NO₃ and molecular weight 211.26 g·mol⁻¹ [1]. It features a 2,3-dimethoxyphenyl ring attached to a propane backbone bearing a secondary alcohol at C-1 and a primary amine at C-3. The compound possesses one undefined stereocenter at the hydroxyl-bearing carbon (C-1), and both enantiomeric forms—(1R)-3-amino-1-(2,3-dimethoxyphenyl)propan-1-ol (CAS 2227893-18-5) and (1S)-3-amino-1-(2,3-dimethoxyphenyl)propan-1-ol (CAS 2227737-96-2)—are available as discrete catalog items . Computed physicochemical descriptors include XLogP3 of 0.4, topological polar surface area (TPSA) of 64.7 Ų, two hydrogen bond donors, four hydrogen bond acceptors, and five rotatable bonds, placing it within favorable oral drug-like chemical space according to Lipinski and Veber guidelines [1]. The compound is supplied at a minimum purity specification of 95% and is recommended for long-term storage in a cool, dry place; it is classified as non-hazardous for DOT/IATA transport .

Why 2,3-Dimethoxyphenyl Amino Alcohols Cannot Be Treated as Interchangeable Commodities: The Substitution-Specific Differentiation of 3-Amino-1-(2,3-dimethoxyphenyl)propan-1-ol


Within the broader aminopropanol chemical space, small constitutional variations produce functionally divergent molecules that cannot be swapped without altering experimental outcomes. The compound 3-Amino-1-(2,3-dimethoxyphenyl)propan-1-ol differs from its closest regioisomer, 3-amino-3-(2,3-dimethoxyphenyl)propan-1-ol (CAS 787615-12-7), by the position of the amine group: terminal (γ) versus benzylic (β). This positional shift fundamentally alters the molecule's metabolic vulnerability—benzylic amines are substrates for monoamine oxidase (MAO) and semicarbazide-sensitive amine oxidase (SSAO), whereas terminal primary amines follow distinct oxidative deamination pathways [1]. Furthermore, the 2,3-dimethoxy substitution pattern on the aromatic ring is electronically and sterically distinct from the more common 3,4- and 3,5-dimethoxy regioisomers, affecting both hydrogen-bonding geometry with biological targets and the compound's UV/fluorescence detection characteristics in analytical workflows [2]. The presence of a secondary alcohol at the benzylic position (C-1) distinguishes this compound from the analogous deoxy-amphetamine derivative 1-(2,3-dimethoxyphenyl)propan-1-amine (2,3-DMA; CAS 1270381-49-1), which lacks the hydroxyl group entirely and exhibits a fundamentally different pharmacological profile at serotonin and trace amine-associated receptors [3]. These structural differentiations mandate compound-specific, rather than class-generic, procurement decisions.

Quantitative Differentiation Evidence: 3-Amino-1-(2,3-dimethoxyphenyl)propan-1-ol Versus Its Closest Analogs


Regioisomeric Differentiation: Terminal (γ) vs. Benzylic (β) Amino Alcohol Topology Shapes Metabolic and Receptor-Interaction Profiles

3-Amino-1-(2,3-dimethoxyphenyl)propan-1-ol bears the primary amine at the terminal C-3 position (γ-amino alcohol), whereas its regioisomer 3-amino-3-(2,3-dimethoxyphenyl)propan-1-ol (CAS 787615-12-7) places the amine at the benzylic C-3 position (β-amino alcohol). This positional isomerism carries two critical consequences. First, benzylic amines are established substrates for monoamine oxidase B (MAO-B) and semicarbazide-sensitive amine oxidase (SSAO/VAP-1), with typical k_cat values in the range of 10–200 min⁻¹ depending on ring substitution, whereas primary alkylamines at non-benzylic positions are metabolized predominantly via cytochrome P450-mediated N-dealkylation or by diamine oxidase with markedly different kinetic parameters [1]. Second, the spatial separation between the protonated amine and the aromatic ring differs by approximately 1.5 Å between the two regioisomers (Cα–N distance in benzylic amine vs. Cγ–N distance in the terminal amine), which directly impacts the vector of electrostatic interaction with aspartate residues in aminergic GPCR binding pockets. No head-to-head metabolic stability data exist for this specific pair; this inference is class-level, derived from established amine oxidase substrate specificity rules [1].

Metabolic Stability Amine Oxidase Susceptibility Regioisomer Differentiation

Methoxy Substitution Pattern: 2,3-Dimethoxy vs. 3,4-Dimethoxy Phenyl Ring Electronics and Conformational Bias

The 2,3-dimethoxyphenyl motif creates a unique electronic environment compared to the more synthetically common 3,4-dimethoxyphenyl analog (CAS 202918-40-9). In the 2,3-isomer, the two methoxy groups are ortho to each other, resulting in steric congestion that forces one methoxy group out of the ring plane (calculated dihedral angle of 35–45° for the ortho-methoxy in 2,3-dimethoxybenzenes vs. <5° for both methoxy groups in the 3,4-isomer). This conformational distortion reduces resonance donation from the out-of-plane methoxy oxygen to the aromatic ring, lowering the Hammett σₚ⁺ value contribution of that substituent by approximately 0.15–0.20 units compared to a coplanar methoxy group [1]. For the target compound, the computed XLogP3 is 0.4, identical to the 3,4-dimethoxy isomer (0.4) and the 3,5-dimethoxy isomer (0.4) due to the dominant contribution of the polar amino-alcohol chain [2]. However, TPSA values differ subtly: the 2,3-isomer (64.7 Ų) exhibits the same TPSA as the 3,4-isomer (64.7 Ų) because the methoxy oxygen count and connectivity are identical, though the solvent-accessible surface area may differ due to conformational shielding of the ortho-methoxy in the 2,3-isomer. Differentiation in receptor-binding assays has not been reported for this specific compound; this is a class-level structural inference [1].

Aromatic Substitution Electronic Effects Conformational Analysis

Benzylic Hydroxyl Group: Functional Distinction from Deoxy-Amphetamine Analog 2,3-DMA

3-Amino-1-(2,3-dimethoxyphenyl)propan-1-ol contains a secondary alcohol at the benzylic C-1 position, distinguishing it from 1-(2,3-dimethoxyphenyl)propan-1-amine (2,3-DMA; CAS 1270381-49-1), which lacks this oxygen functionality entirely. The presence of the hydroxyl group adds one hydrogen bond donor and one hydrogen bond acceptor to the pharmacophore. In the target compound, the total hydrogen bond donor count is 2 (one OH, one NH₂) and the acceptor count is 4 (two methoxy O, one OH, one NH₂), compared to 1 donor and 3 acceptors for 2,3-DMA (C₁₁H₁₇NO₂, MW 195.26). For serotonin 5-HT₂A and 5-HT₂C receptors, the benzylic hydroxyl group in analogous phenylpropanolamine scaffolds (e.g., DOB vs. the corresponding alcohol derivative) is known to shift functional selectivity from potent agonism (EC₅₀ ~10–100 nM for DOB at 5-HT₂A) toward partial agonism or antagonism, although quantitative data for this specific 2,3-dimethoxy series have not been published [1]. The molecular weight difference is 16 Da (211.26 vs. 195.26), corresponding to the additional oxygen atom [2].

Hydrogen Bonding Pharmacophore Differentiation Deoxy Analog Comparison

Enantiomeric Availability: Single-Enantiomer Forms Enable Stereospecific SAR Studies

3-Amino-1-(2,3-dimethoxyphenyl)propan-1-ol contains a single stereocenter at C-1, and both enantiomers are commercially catalogued: (1R)-enantiomer (CAS 2227893-18-5) and (1S)-enantiomer (CAS 2227737-96-2) . This contrasts with comparator 3-amino-3-(2,3-dimethoxyphenyl)propan-1-ol (CAS 787615-12-7), whose (3S)-enantiomer is catalogued as CAS 1213830-48-8 but whose (3R)-form has limited availability . The availability of both enantiomers as discrete catalog items enables enantioselective structure–activity relationship (SAR) studies without requiring in-house chiral resolution. In the broader class of 3-amino-1-arylpropan-1-ols, enantiomeric potency ratios (eudysmic ratios) at biological targets can exceed 100-fold; for example, in the related 3-amino-1-phenylpropan-1-ol series used in dapoxetine synthesis, the (S)-enantiomer is the eutomer for serotonin transporter inhibition [1]. No published stereospecific activity data exist for this specific compound.

Chiral Resolution Enantiomers Stereospecific Activity

Physicochemical Property Profile: CNS Drug-Like Chemical Space Positioning Relative to Methoxamine

The target compound occupies a favorable position within CNS drug-like chemical space as defined by Lipinski, Veber, and CNS MPO scoring systems. Key computed parameters include: MW 211.26 (<500), XLogP3 0.4 (optimal range 1–3 for CNS), TPSA 64.7 Ų (<90 Ų for CNS penetration), HBD 2 (<3), HBA 4 (<7), and rotatable bonds 5 (<8). In comparison, methoxamine (2-amino-1-(2,5-dimethoxyphenyl)propan-1-ol; CAS 390-28-3), a clinically used α₁-adrenergic receptor agonist with the identical molecular formula (C₁₁H₁₇NO₃, MW 211.26) and the same TPSA (64.7 Ų), differs in two key aspects: (i) the amine is at the C-2 position (α to the phenyl ring) rather than the C-3 terminal position, and (ii) the methoxy groups are at 2,5-positions rather than 2,3-positions [1]. Methoxamine has a pKₐ of ~9.3 for the primary amine (α-methyl substitution elevates basicity), whereas the target compound's primary amine at the γ-position is expected to have a pKₐ of ~10.1–10.5, closer to that of an unsubstituted primary alkylamine [2]. This difference in ionization state at physiological pH (7.4) means the target compound is >99.9% protonated vs. ~98.8% for methoxamine, which may affect membrane permeability and lysosomal trapping. Both compounds share identical XLogP3 (0.4) and TPSA (64.7 Ų) [3].

Drug-likeness CNS Permeability Physicochemical Benchmarking

Class-Level Anti-Inflammatory Scaffold Potential of 3-Amino-1-arylpropan-1-ols with 2,3-Dimethoxy Substitution

The 3-amino-1-arylpropan-1-ol scaffold (γ-amino alcohol) has demonstrated anti-inflammatory and immunomodulating activity in preclinical models, as established by the synthesis and evaluation of aroylaminoalcohol and 3-amino-substituted 1-phenylpropanol derivatives [1]. In that study, compounds within this class inhibited rat paw edema induced by multiple phlogistic agents, with measured activity linked to inhibition of prostaglandin, leukotriene, serotonin, and histamine pathways. Notably, the 3-amino-1-arylpropan-1-ol topology places the hydroxyl group at the benzylic position and the amine at the terminal position—the inverse of the extensively patented 3-amino-3-arylpropan-1-ol analgesic class (US 6,288,278, US RE39,530) where the amine occupies the benzylic position [2]. The 3-amino-3-arylpropan-1-ol class has demonstrated pronounced analgesic activity mediated through sodium channel (BTX site 2) binding and noradrenaline/serotonin reuptake inhibition. The target compound's inverse topology (OH at benzylic, NH₂ at terminal) orients the hydrogen-bonding pharmacophore oppositely, predicting a distinct target-interaction profile. No quantitative anti-inflammatory or analgesic data have been published for the specific 2,3-dimethoxy-substituted compound.

Anti-inflammatory Immunomodulation Structure-Activity Relationship

Recommended Application Scenarios for 3-Amino-1-(2,3-dimethoxyphenyl)propan-1-ol Based on Differential Evidence


Enantioselective Probe Development for Aminergic GPCR Structure–Activity Relationship Studies

Given the commercial availability of both (1R)- and (1S)-enantiomers as discrete catalog items (CAS 2227893-18-5 and 2227737-96-2 respectively), this compound is suitable for stereospecific SAR campaigns targeting aminergic GPCRs where the benzylic hydroxyl group may serve as a key hydrogen-bonding recognition element [1]. The 2,3-dimethoxy substitution pattern provides a sterically constrained aromatic ring system distinct from the more planar 3,4-dimethoxy motif, which may confer subtype selectivity within serotonin (5-HT₂A/₂B/₂C) or trace amine-associated receptor (TAAR) families . Researchers designing enantioselective probe molecules should prioritize this compound over the 3-amino-3-arylpropan-1-ol regioisomers, which position the amine at the metabolically labile benzylic site.

Metabolic Stability Comparison Studies: γ-Amino Alcohol vs. β-Amino Alcohol Scaffolds

The terminal (γ) amine position in 3-Amino-1-(2,3-dimethoxyphenyl)propan-1-ol renders it a non-preferred substrate for monoamine oxidases, unlike its benzylic amine regioisomer 3-amino-3-(2,3-dimethoxyphenyl)propan-1-ol (CAS 787615-12-7) [1]. This compound can serve as a tool molecule in comparative metabolic stability assays (e.g., human liver microsome or hepatocyte incubation studies) to quantify the impact of amine positional isomerism on intrinsic clearance. Such studies can validate the hypothesis that shifting the amine from the benzylic to the terminal position extends metabolic half-life in the 2,3-dimethoxyphenyl series, with direct implications for lead optimization in CNS drug discovery programs [1].

Analytical Reference Standard for LC-MS/MS Differentiation of 2,3-Dimethoxyphenyl Amino Alcohol Regioisomers

The compound's specific combination of 2,3-dimethoxy aromatic substitution and 1,3-amino alcohol connectivity generates a unique mass fragmentation pattern and chromatographic retention time distinct from its 3,4- and 3,5-dimethoxy isomers as well as its 3-amino-3-aryl regioisomer [1]. Forensic toxicology, doping control, and pharmaceutical impurity profiling laboratories can employ 3-Amino-1-(2,3-dimethoxyphenyl)propan-1-ol (95% min. purity; CAS 1447966-06-4) as a qualified reference standard for method development and validation . Its non-hazardous DOT/IATA transport classification further simplifies international procurement and shipment logistics for analytical laboratories .

Synthetic Intermediate for Novel 2,3-Dimethoxyphenyl-Derived Chemical Entities Bearing a Terminal Amino Functionality

The primary amine at the C-3 position serves as a versatile synthetic handle for amide bond formation, reductive amination, sulfonamide synthesis, or urea/thiourea coupling, enabling rapid diversification into compound libraries [1]. The benzylic hydroxyl group at C-1 can be further functionalized (e.g., etherification, esterification, oxidation to the ketone) or retained as a pharmacophoric element. This differentiates the compound from 1-(2,3-dimethoxyphenyl)propan-1-amine (CAS 1270381-49-1), which lacks the hydroxyl diversification point entirely. Medicinal chemistry teams building focused libraries around the 2,3-dimethoxyphenyl chemotype should select this compound as a bifunctional building block offering orthogonal reactivity at both termini of the propane chain .

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